![molecular formula C12H11NO4 B2705456 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-80-5](/img/structure/B2705456.png)
3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a complex organic compound. It contains a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 four-membered rings, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group . The molecular formula is C12H11NO4, with an average mass of 233.220 Da and a monoisotopic mass of 233.068802 Da .
Synthesis Analysis
The synthesis of “3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” or similar compounds is a complex process. For example, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves a flow photochemical addition of propellane to diacetyl, followed by a haloform reaction of the formed diketone . Another method involves an iridium-catalysed borylation of the bridgehead tertiary C–H bond .Molecular Structure Analysis
The molecular structure of “3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is quite complex. It contains a total of 28 atoms, including 11 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” or similar compounds can be quite complex. For instance, an iridium-catalysed borylation of the bridgehead tertiary C–H bond has been described, which is highly selective for the formation of bridgehead boronic esters .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analyses
Conversion and Functionalization : The transformation of bicyclo[1.1.1]pentanes into various derivatives, including nitro derivatives, through oxidation and other reactions provides insight into synthetic pathways for modifying this scaffold. The determination of pKa values for these derivatives aids in understanding their acid-base properties, which is crucial for their application in different chemical contexts (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
Acidity and Substituent Effects : The study of the acidities of bicyclo[1.1.1]pentane-1-carboxylic acids and their derivatives, especially those with various substituents, reveals the influence of electronic and structural factors on their acid strength. This understanding is critical for their utilization in reactions where acidity plays a pivotal role (Wiberg, 2002).
Applications in Medicinal Chemistry and Material Science
Enantioselective Functionalization : The development of methods for the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens up new avenues for creating chiral molecules. This is particularly significant in pharmaceutical chemistry, where the stereochemistry of a drug molecule can influence its efficacy and safety (Garlets, Sanders, Malik, Gampe, Houk, & Davies, 2020).
High Energy Density Materials : The exploration of polynitrobicyclo[1.1.1]pentanes as high energy density materials highlights the potential of this framework in defense applications. The study focuses on their thermal stability, energetic characteristics, and suitability for use in explosives (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Bioisosteres in Drug Design : The utilization of bicyclo[1.1.1]pentane scaffolds as bioisosteres for aromatic rings, tert-butyl groups, and alkynes demonstrates their importance in drug design. This approach aims to improve pharmacokinetic properties such as metabolic stability and solubility, making the compounds more effective as potential therapeutic agents (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUIDKBFVRORLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
156329-80-5 |
Source


|
| Record name | 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


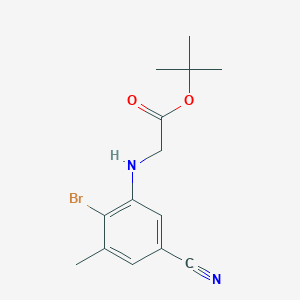
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)
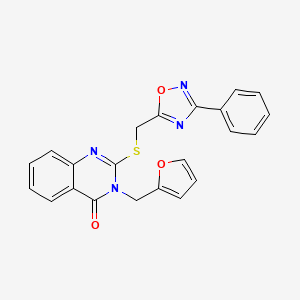
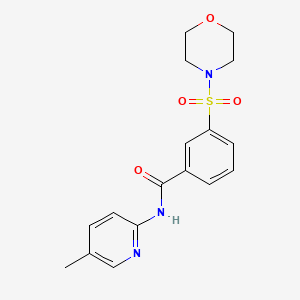
![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)

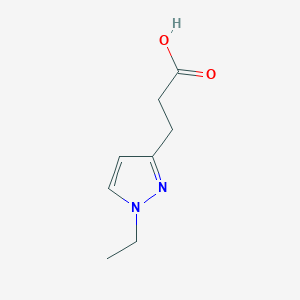
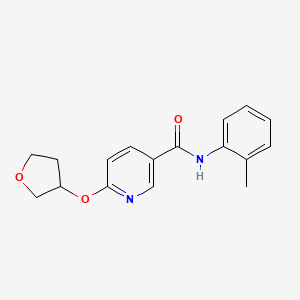
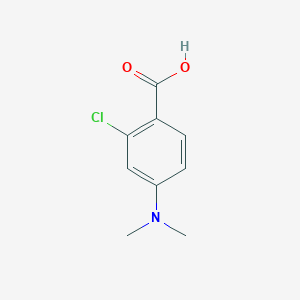
![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B2705389.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)
![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)